molecular formula C7H9NO B1379424 3-(Isocyanatomethyl)cyclopent-1-ene CAS No. 61880-24-8

3-(Isocyanatomethyl)cyclopent-1-ene

Cat. No.: B1379424
CAS No.: 61880-24-8
M. Wt: 123.15 g/mol
InChI Key: YDZGIOOCUXHUSX-UHFFFAOYSA-N
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Description

3-(Isocyanatomethyl)cyclopent-1-ene is a cyclopentene derivative functionalized with an isocyanate group (-NCO) on a methylene substituent. The isocyanate moiety imparts high reactivity toward nucleophiles, making it valuable in polymer synthesis and cross-linking applications.

Properties

IUPAC Name

3-(isocyanatomethyl)cyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-6-8-5-7-3-1-2-4-7/h1,3,7H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZGIOOCUXHUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isocyanatomethyl)cyclopent-1-ene typically involves the reaction of cyclopentene with an isocyanate source under controlled conditions. One common method is the reaction of cyclopentene with phosgene (COCl2) in the presence of a base such as triethylamine, followed by the addition of an amine to form the isocyanate group .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where cyclopentene is reacted with phosgene or other isocyanate precursors under optimized conditions to ensure high yield and purity. The process is carefully monitored to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(Isocyanatomethyl)cyclopent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Isocyanatomethyl)cyclopent-1-ene has diverse applications in scientific research, including:

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Synthesis Method (Reference)
3-(Isocyanatomethyl)cyclopent-1-ene -CH2NCO C7H7NO Reactive in polymer cross-linking Hypothetical: Isocyanate functionalization of cyclopentene derivatives
1-Ethyl-3-methylcyclopent-1-ene [] -C2H5, -CH3 C8H14 Hydrocarbon; inert in polar reactions Alkylation of cyclopentene
3-(2-Bromoethyl)cyclopent-1-ene [] -CH2CH2Br C7H11Br Cross-coupling precursor Grignard reactions with alkyl bromides
(5S)-3-Amino-4-(difluoromethylene)cyclopent-1-ene-1-carboxylate [] -NH2, -CF2, -COO− C8H9F2NO2 Enzyme inhibitor; chiral resolution Multi-step synthesis (hydrolysis, deprotection)
3-(Trimethylsilyl)cyclopent-1-ene [] -Si(CH3)3 C8H14Si Oxidation substrate; silyl protection Silylation of cyclopentene
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane [] Dual -NCO on cyclohexane C10H16N2O2 Polyurethane/polymer precursor Industrial isocyanate synthesis

Key Observations:

  • Substituent Effects: The isocyanate group in this compound enhances electrophilicity compared to inert alkyl (e.g., 1-Ethyl-3-methylcyclopent-1-ene) or silyl substituents. Bromo derivatives (e.g., 3-(2-Bromoethyl)cyclopent-1-ene) serve as cross-coupling intermediates, whereas amino-carboxylates () are bioactive .
  • Ring Size : Cyclohexane-based isocyanates () exhibit higher steric hindrance and thermal stability than cyclopentene analogs due to ring strain differences .

Table 2: Hazard and Handling Comparison

Compound Type Key Hazards Safety Protocols (Reference)
Isocyanates (e.g., ) Respiratory sensitization; toxicity Use in ventilated areas; PPE required
Bromoalkyl Cyclopentenes Skin/eye irritation; flammability Avoid open flames; neutral pH washes
Methyl 3-aminocyclopentanecarboxylate [] Moderate toxicity Wash with soap/water; medical consultation

Isocyanates, including hypothetical this compound, require stringent handling due to their toxicity, contrasting with less hazardous esters () or hydrocarbons () .

Biological Activity

3-(Isocyanatomethyl)cyclopent-1-ene is an organic compound characterized by its isocyanate functional group, which contributes to its biological activity and reactivity. The molecular formula is C7_7H9_9NO, with a molecular weight of 123.15 g/mol. This compound is synthesized primarily through the reaction of cyclopentene with isocyanate sources, such as phosgene, under controlled conditions.

The biological activity of this compound largely stems from the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, which can lead to significant modifications in their function. Such interactions can potentially inhibit enzyme activity or alter protein structure, making this compound a subject of interest in biochemical research and drug development.

Reactivity and Interaction with Biological Targets

  • Nucleophilic Substitution : The isocyanate group can engage in nucleophilic substitution reactions, forming ureas or carbamates when reacting with amines or alcohols. This property is particularly valuable in medicinal chemistry for developing enzyme inhibitors.
  • Protein Modification : The ability to modify proteins through covalent bonding allows for the exploration of new therapeutic agents that can selectively target specific biomolecules.

Case Studies and Research Findings

Research has shown the potential of this compound in various applications:

  • Enzyme Inhibition : Studies indicate that derivatives of isocyanates can act as effective enzyme inhibitors. For instance, modifications to the structure of this compound have been explored to enhance its inhibitory effects on specific enzymes involved in metabolic pathways.
  • Drug Development : The compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules, enhancing bioavailability and efficacy.
  • Industrial Applications : Beyond biological applications, this compound is also utilized in the production of polymers and coatings, where its reactivity aids in the formation of durable materials.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeKey Features
CyclopenteneNon-isocyanateLess reactive; serves primarily as a solvent or intermediate
IsocyanatomethylcyclohexaneSix-membered ringSimilar reactivity but different steric properties
IsocyanatomethylbenzeneAromaticSignificantly altered reactivity due to aromatic stabilization

This table illustrates how the structural differences influence the reactivity and applications of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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